molecular formula C27H21FN4O2 B14925078 (2E)-N-benzyl-2-cyano-3-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)prop-2-enamide

(2E)-N-benzyl-2-cyano-3-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)prop-2-enamide

Cat. No.: B14925078
M. Wt: 452.5 g/mol
InChI Key: ZHXMOPWLEBBMJP-XSFVSMFZSA-N
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Description

(E)-N~1~-BENZYL-2-CYANO-3-{1-[2-(4-FLUOROANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-PROPENAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, and a fluorinated aniline moiety. Its intricate molecular architecture makes it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-BENZYL-2-CYANO-3-{1-[2-(4-FLUOROANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-PROPENAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoroaniline Group: The fluoroaniline group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aniline reacts with an appropriate electrophile.

    Formation of the Propenamide Moiety: The propenamide moiety can be formed through a Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-BENZYL-2-CYANO-3-{1-[2-(4-FLUOROANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline moiety, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

(E)-N~1~-BENZYL-2-CYANO-3-{1-[2-(4-FLUOROANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-N~1~-BENZYL-2-CYANO-3-{1-[2-(4-FLUOROANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N~1~-BENZYL-2-CYANO-3-{1-[2-(4-FLUOROANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-PROPENAMIDE is unique due to its combination of a benzyl group, a cyano group, and a fluorinated aniline moiety, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C27H21FN4O2

Molecular Weight

452.5 g/mol

IUPAC Name

(E)-N-benzyl-2-cyano-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]indol-3-yl]prop-2-enamide

InChI

InChI=1S/C27H21FN4O2/c28-22-10-12-23(13-11-22)31-26(33)18-32-17-21(24-8-4-5-9-25(24)32)14-20(15-29)27(34)30-16-19-6-2-1-3-7-19/h1-14,17H,16,18H2,(H,30,34)(H,31,33)/b20-14+

InChI Key

ZHXMOPWLEBBMJP-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)/C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)C#N

Origin of Product

United States

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